molecular formula C13H17N7O B11228359 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11228359
M. Wt: 287.32 g/mol
InChI Key: QBDYVNOFMZXRIN-UHFFFAOYSA-N
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Description

5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features both benzimidazole and tetrazole moieties. Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while tetrazole is recognized for its stability and bioisosteric properties . The combination of these two structures in a single molecule offers unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one lies in its combined benzimidazole and tetrazole moieties. This dual structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H17N7O

Molecular Weight

287.32 g/mol

IUPAC Name

5-[[(2-ethyltetrazol-5-yl)amino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C13H17N7O/c1-4-20-16-12(15-17-20)14-8-9-5-6-10-11(7-9)19(3)13(21)18(10)2/h5-7H,4,8H2,1-3H3,(H,14,16)

InChI Key

QBDYVNOFMZXRIN-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

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